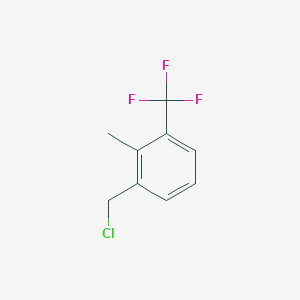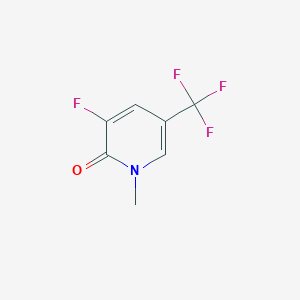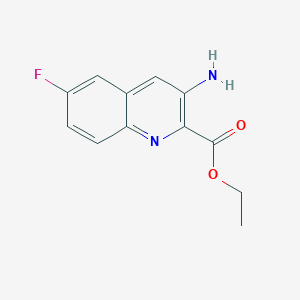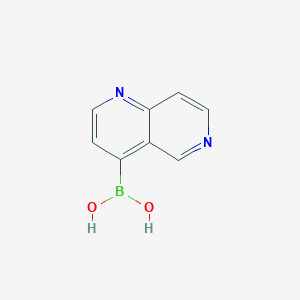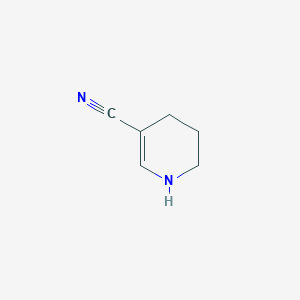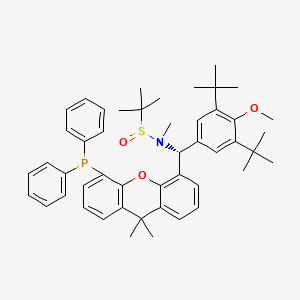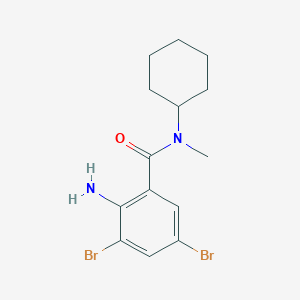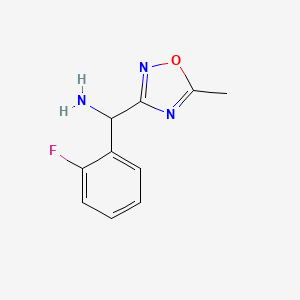
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound with the molecular formula C10H10FN3O and a molecular weight of 207.2 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-methylbenzonitrile in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) at room temperature . The reaction proceeds through acylation and cyclization steps to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The oxadiazole ring is known to interact with various biological targets, making it a valuable scaffold for drug discovery .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorine atom and the oxadiazole ring enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties contribute to the development of materials with improved performance and durability .
Mécanisme D'action
The mechanism of action of (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine: Similar structure but different substitution pattern.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains a furazan ring instead of a phenyl ring.
Uniqueness
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of both the fluorine atom and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H10FN3O |
|---|---|
Poids moléculaire |
207.20 g/mol |
Nom IUPAC |
(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C10H10FN3O/c1-6-13-10(14-15-6)9(12)7-4-2-3-5-8(7)11/h2-5,9H,12H2,1H3 |
Clé InChI |
AGVCUJHDNMDSGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)C(C2=CC=CC=C2F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




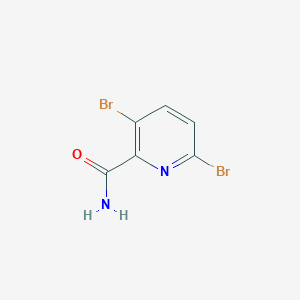



![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)
